An In-Depth Technical Guide to 4-Cyano-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Cyano-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-cyano-2-methoxybenzenesulfonamide, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, detailed characterization, and its strategic importance in the creation of complex therapeutic agents.
Introduction: The Strategic Importance of a Versatile Scaffold
4-Cyano-2-methoxybenzenesulfonamide (CAS No: 1261582-52-8) is an aromatic organic compound featuring a benzene ring substituted with a cyano, a methoxy, and a sulfonamide group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, imparting properties such as antibacterial, and anti-inflammatory activities.[1][2] The cyano and methoxy groups offer opportunities for further chemical modification and can influence the molecule's polarity, solubility, and interaction with biological targets.[1] Notably, this compound serves as a crucial precursor in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[3][4][5]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-cyano-2-methoxybenzenesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃S | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| CAS Number | 1261582-52-8 | [1] |
| IUPAC Name | 4-cyano-2-methoxybenzenesulfonamide | [1] |
| SMILES | COC1=C(C=CC(=C1)C#N)S(=O)(=O)N | [6] |
| Predicted XlogP | 0.2 | [6] |
Synthesis and Mechanistic Insights
The synthesis of 4-cyano-2-methoxybenzenesulfonamide is a multi-step process that begins with commercially available starting materials. A reliable and high-yielding route proceeds through the key intermediate, 4-cyano-2-methoxybenzenesulfonyl chloride.[7] The overall synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride
The synthesis of the key sulfonyl chloride intermediate has been robustly detailed in Organic Syntheses.[7]
Step 1: Synthesis of O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
-
To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add 4-hydroxy-3-methoxybenzonitrile and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Add dimethylformamide (DMF) and warm the mixture to 50 °C to obtain a homogenous solution.
-
Add a solution of dimethylthiocarbamoyl chloride in DMF dropwise.
-
Stir the reaction mixture for 4 hours at 50 °C.
-
Cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under high vacuum to yield the desired product.
Causality: The use of DABCO, a non-nucleophilic base, facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylthiocarbamoyl chloride.
Step 2: Newman-Kwart Rearrangement to S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
-
Place the O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in a round-bottomed flask fitted with a reflux condenser.
-
Heat the flask to 200 °C in a heating block.
-
The rearrangement is typically complete within a few hours, yielding the S-aryl isomer as a solid upon cooling.
Causality: The Newman-Kwart rearrangement is a thermally induced intramolecular migration of the dimethylcarbamoyl group from the phenolic oxygen to the sulfur of the thiocarbonyl group. This reaction is a cornerstone for converting phenols to thiophenols.[8]
Step 3: Hydrolysis to 4-Mercapto-3-methoxybenzonitrile
-
To a slurry of S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in methanol, add potassium hydroxide flakes.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and acidify with aqueous HCl to precipitate the thiophenol.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Causality: The basic hydrolysis with potassium hydroxide cleaves the thiocarbamate ester to yield the corresponding thiophenolate salt, which upon acidification, gives the desired thiophenol.
Step 4: Oxidative Chlorination to 4-Cyano-2-methoxybenzenesulfonyl Chloride
-
To a solution of 4-mercapto-3-methoxybenzonitrile in a mixture of acetonitrile and water, add zirconium(IV) chloride.
-
Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-2-methoxybenzenesulfonyl chloride.[7]
Causality: This step involves the oxidation of the thiol to a sulfonic acid, which is then converted to the sulfonyl chloride in the presence of a chloride source. Zirconium(IV) chloride acts as a Lewis acid catalyst for this transformation.
Experimental Protocol: Amination to 4-Cyano-2-methoxybenzenesulfonamide
The final step is the conversion of the sulfonyl chloride to the primary sulfonamide.
-
Dissolve the crude 4-cyano-2-methoxybenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide with vigorous stirring.[9]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
The resulting solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-cyano-2-methoxybenzenesulfonamide.
Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia, leading to the displacement of the chloride and the formation of the stable sulfonamide bond.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | Ar-H | Aromatic proton ortho to the sulfonyl group, deshielded by its electron-withdrawing effect. |
| ~7.3-7.5 | m | 2H | Ar-H | Remaining two aromatic protons. |
| ~5.0-6.0 | br s | 2H | -SO₂NH₂ | Protons of the sulfonamide group, typically broad and exchangeable with D₂O. |
| ~3.9 | s | 3H | -OCH₃ | Protons of the methoxy group, appearing as a sharp singlet.[10] |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Ar-C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~140 | Ar-C-SO₂ | Aromatic carbon attached to the electron-withdrawing sulfonyl group. |
| ~133 | Ar-CH | Aromatic methine carbons. |
| ~118 | Ar-C-CN | Aromatic carbon attached to the cyano group. |
| ~115 | -C≡N | Carbon of the cyano group. |
| ~110 | Ar-CH | Aromatic methine carbons. |
| ~56 | -OCH₃ | Carbon of the methoxy group.[10] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretch | -SO₂NH₂ |
| ~2230 | C≡N stretch | Cyano |
| ~1590, 1480 | C=C stretch | Aromatic ring |
| ~1340, 1160 | S=O stretch (asymmetric and symmetric) | Sulfonamide |
| ~1250 | C-O stretch | Aryl ether |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 212. Subsequent fragmentation would likely involve the loss of SO₂ (64 Da) and NH₂ (16 Da). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 213.03284 and [M+Na]⁺ at m/z 235.01478.[6]
Applications in Drug Discovery
4-Cyano-2-methoxybenzenesulfonamide is a prime example of a molecular building block that enables the efficient construction of more complex and biologically active molecules. Its utility is prominently demonstrated in its role as a key intermediate in the synthesis of Finerenone.[3]
The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific interactions with enzyme active sites.[1][2] Arylsulfonamides have been identified as potent inhibitors of various enzymes, including carbonic anhydrases, which are targets in cancer therapy.[1] The cyano group can also participate in hydrogen bonding and other interactions within a protein binding pocket. The strategic placement of the methoxy group can be used to fine-tune the electronic properties and metabolic stability of the final drug candidate.
The availability of a robust and scalable synthesis for 4-cyano-2-methoxybenzenesulfonamide, as detailed in this guide, is therefore of significant interest to the pharmaceutical industry, as it facilitates the exploration of new chemical space and the development of novel therapeutics.
References
-
Bayle, E. D., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]
-
Supplementary Information for various sulfonamide syntheses. (n.d.). The Royal Society of Chemistry. [Link]
-
Request PDF | 4‐cyano‐2‐methoxybenzenesulfonyl chloride. (2018). ResearchGate. [Link]
-
Supporting information: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
13C NMR (126 MHz, DMSO) δ 166.11... (n.d.). MDPI. [Link]
-
4-Methoxybenzenesulfonamide. (n.d.). PubChem. [Link]
-
4-cyano-2-methoxybenzene-1-sulfonamide (C8H8N2O3S). (n.d.). PubChemLite. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride | Request PDF. (2017). ResearchGate. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses. [Link]
-
Figure S8. 13 C-NMR spectrum of 4-[(methoxycarbonyl)amino]benzenesulfonic acid ( 4 ). (n.d.). ResearchGate. [Link]
-
Methoxy groups just stick out. (2026). ACD/Labs. [Link]
-
Mao, Y., et al. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(09), 1270-1273. [Link]
-
4-cyano-2-methoxybenzene-1-sulfonyl chloride (C8H6ClNO3S). (n.d.). PubChemLite. [Link]
-
4-Cyano-2-methoxybenzoic acid. (n.d.). PubChem. [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PubMed Central. [Link]
-
FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate. [Link]
-
Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Properties. (n.d.). U.S. Environmental Protection Agency. [Link]
-
ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Zhang, Z., et al. (2024). Synthesis of the Related Substances of Finerenone. Chinese Journal of Pharmaceuticals, 55(11), 1505-1510. [Link]
- Combination of finerenone and a sglt2 inhibitor for the treatment and/or prevention of cardiovascular and/or renal diseases. (2021).
-
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2021). PubMed Central. [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2020). Journal of Advanced Research. [Link]
-
Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. [Link]
-
5 - indo american journal of pharmaceutical sciences. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl). (n.d.). ResearchGate. [Link]
-
EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]
-
Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. (2024). PubMed Central. [Link]
Sources
- 1. 4-Cyano-2-methoxybenzene-1-sulfonamide|CAS 1261582-52-8 [benchchem.com]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Finerenone [cjph.com.cn]
- 4. Synthesis of the Related Substances of Finerenone [cjph.com.cn]
- 5. WO2021214023A1 - Combination of finerenone and a sglt2 inhibitor for the treatment and/or prevention of cardiovascular and/or renal diseases - Google Patents [patents.google.com]
- 6. PubChemLite - 4-cyano-2-methoxybenzene-1-sulfonamide (C8H8N2O3S) [pubchemlite.lcsb.uni.lu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acdlabs.com [acdlabs.com]
